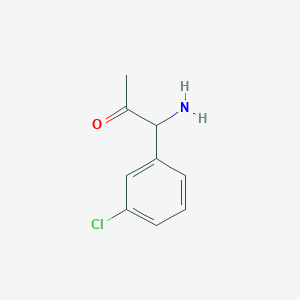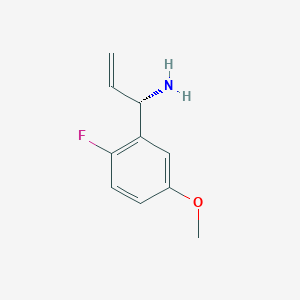
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropenylamines. These compounds are characterized by the presence of a phenyl group attached to a propenylamine moiety. The specific structure of this compound includes a fluorine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde and a suitable amine.
Condensation Reaction: The benzaldehyde is subjected to a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
類似化合物との比較
Similar Compounds
(1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine: Similar structure with a different position of the methoxy group.
(1S)-1-(2-Fluoro-5-ethoxyphenyl)prop-2-enylamine: Similar structure with an ethoxy group instead of a methoxy group.
(1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-ynylamine: Similar structure with a triple bond instead of a double bond.
Uniqueness
The uniqueness of (1S)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group can lead to unique interactions with molecular targets and distinct properties compared to other similar compounds.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
(1S)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChIキー |
SCYUSNMFXVWIOQ-JTQLQIEISA-N |
異性体SMILES |
COC1=CC(=C(C=C1)F)[C@H](C=C)N |
正規SMILES |
COC1=CC(=C(C=C1)F)C(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054161.png)
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)


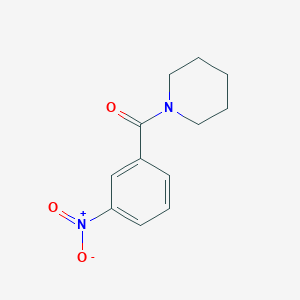
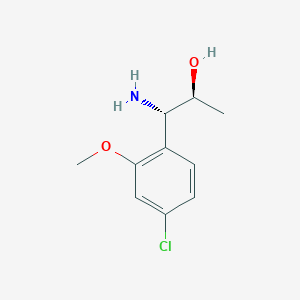
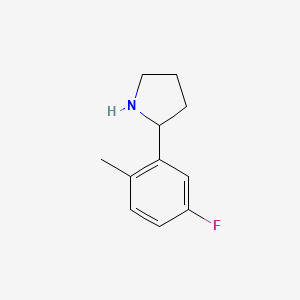
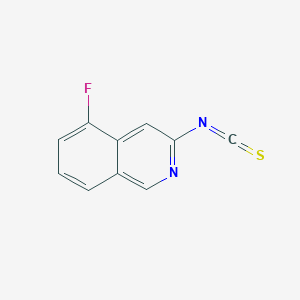
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
